Furapyrimidone

Description

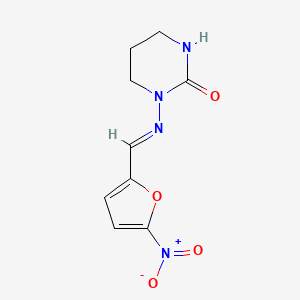

Structure

2D Structure

3D Structure

Properties

CAS No. |

75888-03-8 |

|---|---|

Molecular Formula |

C9H10N4O4 |

Molecular Weight |

238.2 g/mol |

IUPAC Name |

1-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-diazinan-2-one |

InChI |

InChI=1S/C9H10N4O4/c14-9-10-4-1-5-12(9)11-6-7-2-3-8(17-7)13(15)16/h2-3,6H,1,4-5H2,(H,10,14)/b11-6+ |

InChI Key |

NITMRIAAAKECLS-IZZDOVSWSA-N |

SMILES |

C1CNC(=O)N(C1)N=CC2=CC=C(O2)[N+](=O)[O-] |

Isomeric SMILES |

C1CNC(=O)N(C1)/N=C/C2=CC=C(O2)[N+](=O)[O-] |

Canonical SMILES |

C1CNC(=O)N(C1)N=CC2=CC=C(O2)[N+](=O)[O-] |

Other CAS No. |

75888-03-8 |

Synonyms |

furapyrimidone |

Origin of Product |

United States |

Synthesis and Chemical Properties of Furapyrimidone

The physicochemical properties of Furapyrimidone have been compiled from public chemical databases.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H10N4O4 | PubChem nih.gov |

| Molecular Weight | 238.20 g/mol | PubChem nih.gov |

| IUPAC Name | 1-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-diazinan-2-one | PubChem nih.gov |

| CAS Number | 75888-03-8 | PubChem nih.gov |

Structural Elucidation and Characterization Techniques of Furapyrimidone

Advanced Spectroscopic Methods

Spectroscopy is a fundamental tool in chemical analysis, utilizing the interaction of electromagnetic radiation with a substance to obtain information about its structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment of individual atoms (specifically, the nuclei of atoms like ¹H and ¹³C). For a molecule like Furapyrimidone, ¹H and ¹³C NMR would be essential.

¹H NMR: Predicting the chemical shifts, integration, and multiplicity (splitting patterns) for each unique proton in the molecule. This would help to identify the different types of hydrogen atoms in the furan (B31954) ring, the pyrimidone ring, and the methylidene bridge.

¹³C NMR: Determining the number of unique carbon environments and their chemical shifts, distinguishing between the carbons in the aromatic furan ring, the saturated pyrimidone ring, and the imine and carbonyl groups.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the elemental composition of a molecule with very high accuracy.

For this compound, HRMS would provide:

Exact Mass: The PubChem database lists the exact mass of this compound as 238.07020481 Da. nih.gov An experimental HRMS measurement would aim to confirm this value, thereby validating the molecular formula C9H10N4O4.

Fragmentation Pattern: By analyzing the fragments produced when the molecule is ionized, a fragmentation pattern can be established. This pattern gives clues about the molecule's structure and the strength of its chemical bonds.

Infrared (IR) and Raman Spectroscopy

Both IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. europeanpharmaceuticalreview.comnih.gov

Key vibrational bands expected for this compound would include:

C=O stretching: A strong absorption in the IR spectrum, typically around 1650-1700 cm⁻¹, corresponding to the carbonyl group in the pyrimidone ring.

N-H stretching: If any N-H bonds are present and not fully substituted.

C=N stretching: Associated with the imine linkage.

NO₂ stretching: Characteristic strong absorptions for the nitro group.

Aromatic C-H and C=C stretching: From the furan ring.

Interactive Table: Expected IR Absorption Regions for this compound Functional Groups

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| Carbonyl (C=O) | 1650 - 1700 | Stretch |

| Imine (C=N) | 1640 - 1690 | Stretch |

| Nitro (NO₂) | 1500 - 1570 and 1300 - 1370 | Asymmetric and Symmetric Stretch |

| Aromatic C=C | 1400 - 1600 | Stretch |

| C-N | 1000 - 1350 | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a compound, which is related to its electronic transitions. technologynetworks.commsu.edu This technique is particularly useful for compounds with conjugated systems, such as the nitro-substituted furan ring in this compound. The absorption maxima (λmax) provide information about the extent of conjugation. A study on a related compound, Furvina, in ethanol (B145695) showed a λmax at 372 nm, which is in the UV-A range. researchgate.net A similar absorption profile would be expected for this compound due to the shared nitrofuran chromophore.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgtulane.eduresearchgate.net If a suitable single crystal of this compound could be grown, this technique would provide:

Absolute Configuration: Unambiguous determination of the spatial arrangement of atoms, including the stereochemistry of the molecule.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice.

As of now, no published X-ray crystal structure for this compound is available in the public domain.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating this compound from any impurities or other components in a mixture and for assessing its purity. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed. The choice of technique would depend on the compound's volatility and thermal stability. For a compound like this compound, reverse-phase HPLC would likely be a suitable method for purity analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. nih.gov For a compound like this compound, HPLC is instrumental in determining its purity and quantifying it in various matrices. The method separates components of a mixture based on their differential partitioning between a solid stationary phase (packed into a column) and a liquid mobile phase. nih.gov

In a typical analysis of an organic molecule such as this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed. scirp.org This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. The mobile phase often consists of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. scirp.orgpjoes.com A gradient elution, where the composition of the mobile phase is changed over time, is commonly used to achieve optimal separation of the main compound from any impurities. nih.gov

Detection is frequently accomplished using a Diode Array Detector (DAD) or a UV-Vis detector. nih.gov The nitroaromatic chromophore within the this compound structure allows for strong UV absorbance, making this detection method highly sensitive and suitable for its quantification. nih.gov The retention time (the time it takes for the compound to elute from the column) is a characteristic identifier under specific chromatographic conditions, while the peak area is proportional to its concentration.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Nitro-Compounds

| Parameter | Typical Value / Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute compounds. |

| Elution Mode | Gradient | To ensure separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |

| Detection | UV-Vis/DAD at 254 nm and/or 360 nm | Quantifies the analyte based on UV absorbance. nih.gov |

| Injection Volume | 10 - 20 µL | The amount of sample introduced into the system. |

| Column Temperature | 25-30 °C | To ensure reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. thermofisher.com It is the method of choice for volatile and semi-volatile organic compounds. thermofisher.com The sample is first vaporized and separated into its components in the GC column. As each component elutes, it enters the mass spectrometer, where it is ionized (typically by electron impact), causing the molecule to fragment in a reproducible manner. thermofisher.com The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge (m/z) ratio of the parent ion and its various fragments.

For this compound (Molar Mass: 238.20 g/mol ), direct GC-MS analysis might be possible, but given its polarity and molecular weight, derivatization may be necessary to increase its volatility and thermal stability. nih.gov The mass spectrum would be expected to show a molecular ion peak corresponding to its mass, along with characteristic fragment ions resulting from the cleavage of the molecule's weaker bonds. Analysis of these fragments allows for unambiguous structural confirmation. plos.org

Table 2: Predicted Key Mass Fragments for this compound in GC-MS Analysis

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Description |

|---|---|---|

| 238 | [M]⁺ | Molecular Ion (Parent Ion) |

| 192 | [M-NO₂]⁺ | Loss of the nitro group (NO₂) |

| 124 | [C₅H₅N₂O₂]⁺ | Fragment corresponding to the nitrofuran-methyleneimine moiety |

| 114 | [C₄H₈N₃O]⁺ | Fragment corresponding to the tetrahydropyrimidinone ring structure |

| 83 | [C₄H₅N₂]⁺ | Further fragmentation of the pyrimidinone ring |

Thin-Layer Chromatography (TLC) in Synthesis Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. itwreagents.comumich.edu It allows a chemist to quickly determine if the starting materials are being consumed and if the desired product is being formed. itwreagents.com

To monitor a synthesis, small aliquots of the reaction mixture are taken at different time points and spotted onto a TLC plate—a sheet of glass or aluminum coated with a thin layer of an adsorbent like silica (B1680970) gel. umich.edushoko-sc.co.jp Typically, three spots are applied to the baseline of the plate: the starting material, a "co-spot" containing both the starting material and the reaction mixture, and the reaction mixture itself. rochester.edu The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent travels up the plate by capillary action, separating the components of the mixture based on their polarity. umich.edu

The separation is visualized, often under UV light, and the progress is assessed by comparing the spots. shoko-sc.co.jp The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize the components. umich.edu A successful reaction will show the spot for the starting material diminish over time while a new spot for the product, with a different Rf value, intensifies.

Table 3: Hypothetical TLC Monitoring of this compound Synthesis

| Lane | Description | Observation | Rf Value (Hypothetical) |

|---|---|---|---|

| 1 (Starting Material) | 5-nitro-2-furaldehyde | A single spot corresponding to the aldehyde. | 0.65 |

| 2 (Co-spot) | Mixture of Starting Material and Reaction Mixture | Two distinct spots are visible, confirming the identity of the starting material in the reaction lane. | 0.65 and 0.40 |

| 3 (Reaction Mixture) | Aliquot from the reaction at t = 2 hours | A strong spot for the starting material and a new, fainter spot for the product (this compound). | 0.65 and 0.40 |

| 4 (Reaction Mixture) | Aliquot from the reaction at t = 6 hours (completion) | The spot for the starting material has disappeared, and only the product spot is visible. | 0.40 |

Microstructural Analysis of this compound Formulations

Microstructural analysis involves the investigation of the microscopic properties of a solid-state pharmaceutical formulation. This analysis is critical as the microstructure—including particle size, crystal form (polymorphism), and the spatial arrangement of the active pharmaceutical ingredient (API) and excipients—can significantly influence the formulation's stability, dissolution rate, and bioavailability.

While specific microstructural data for this compound formulations are not publicly available, standard techniques would be employed to characterize its solid-state properties. Polymorphism is a key consideration, as different crystalline forms of the same compound can have different physical properties. Identifying and controlling the crystalline form is essential for consistent product quality.

Table 4: Techniques for Microstructural Analysis of Pharmaceutical Formulations

| Technique | Information Provided | Relevance to this compound Formulation |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Provides high-resolution images of the surface morphology, particle size, and shape of the API and excipients. | To visualize the crystal habit of this compound and assess the distribution of particles within a tablet or powder formulation. |

| X-Ray Powder Diffraction (XRPD) | Identifies the crystalline phase (polymorph) of a solid material and can determine the degree of crystallinity. | To confirm the specific polymorphic form of this compound being used and to detect any changes during manufacturing or storage. |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions, such as melting, crystallization, and glass transitions. | To determine the melting point and purity of this compound, study its polymorphic transitions, and assess drug-excipient compatibility. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups and can be used to study intermolecular interactions (e.g., hydrogen bonding) in the solid state. | To confirm the chemical identity and investigate potential interactions between this compound and formulation excipients. nih.gov |

Computational and Chemoinformatic Studies of Furapyrimidone

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations

Quantum mechanics (QM) and molecular mechanics (MM) are computational methods used to model molecular systems. nih.gov MM methods use classical physics to estimate the potential energy of a system, treating atoms as spheres and bonds as springs, which is suitable for large biological systems. slideshare.net QM methods are based on the principles of quantum theory and provide a more detailed description of electronic structure and reactivity. nih.gov

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds and the associated energy changes. ucalgary.calibretexts.org This analysis helps identify the most stable, low-energy conformations of a molecule.

The collection of all possible conformations and their corresponding potential energies defines the molecule's "conformational potential energy surface," or energy landscape. drugdesign.org For a molecule like Furapyrimidone with two rotatable bonds, this landscape would be a surface representing energy as a function of the two torsion angles. drugdesign.org Minima on this surface correspond to stable conformers. drugdesign.org Studies on similar heterocyclic compounds have shown that even small energy differences (e.g., < 2 kcal/mol) between conformers can mean the molecule is flexible and rotates freely at ambient temperatures. ethz.ch It is also known that ligands often bind to proteins in conformations that are not their absolute lowest energy state. nih.gov

The electronic structure of a molecule describes the arrangement and energy of its electrons. researchgate.net QM calculations are employed to determine properties like the distribution of electron density, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential. These properties are crucial for predicting a molecule's chemical reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators in predicting how a molecule will interact with other molecules, such as electrophiles or nucleophiles. While specific studies on this compound are absent, research on other heterocyclic structures uses these methods to explain their biological activity. mdpi.com

Conformational Analysis and Energy Landscapes

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) are powerful computational techniques for studying how a small molecule (ligand) interacts with a large molecule, such as a protein (receptor). nih.govmdpi.com

Molecular docking predicts the preferred orientation and position of a ligand when it binds to a receptor to form a stable complex. nih.govwustl.edu The process involves sampling numerous possible conformations of the ligand within the receptor's binding site and then using a scoring function to rank them. wustl.edu

For this compound, this would involve:

Preparation : Obtaining the 3D structures of this compound and a potential protein target. The protein structure would be prepared by removing water molecules and adding hydrogen atoms. ijper.org

Grid Generation : Defining the active site of the protein where the ligand is expected to bind. ijper.org

Docking : Running a docking algorithm to place this compound into the defined active site in various poses.

Scoring : Evaluating each pose with a scoring function (e.g., Glide Score, Emodel) to estimate the binding affinity. The pose with the best score is considered the most likely binding mode. ijper.org

Once a binding mode is predicted, the specific interactions between the ligand and protein are analyzed. youtube.com These interactions, which stabilize the complex, can include:

Hydrogen Bonds : Interactions between hydrogen bond donors and acceptors. nih.gov

Hydrophobic Interactions : Contacts between nonpolar regions of the ligand and protein, which are the most common type of interaction in protein-ligand complexes. nih.gov

Pi-Pi Stacking : Interactions between aromatic rings, such as the furan (B31954) ring in this compound and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the protein. ijper.orgnih.gov

Ionic Bonds (Salt Bridges) : Electrostatic attractions between charged groups. nih.gov

Molecular dynamics (MD) simulations can further refine this analysis by modeling the movement of atoms in the protein-ligand complex over time. nih.govnih.gov This provides insight into the stability of the binding pose and the flexibility of the protein and ligand upon binding. frontiersin.org

Prediction of Binding Modes with Biological Targets

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comijpsr.com A typical QSAR study involves:

Data Set : Compiling a set of structurally similar molecules with known biological activities (e.g., inhibitory constants). rasayanjournal.co.in

Descriptor Calculation : Calculating various molecular descriptors (e.g., steric, electronic, hydrophobic) for each molecule. researchgate.net

Model Building : Using statistical methods, like multiple linear regression, to build a model that correlates the descriptors with the observed activity. ijpsr.com

Validation : Testing the model's predictive power on an external set of compounds. ijpsr.com

A successful QSAR model for a series of this compound analogs could explain how specific structural features contribute to their activity and guide the design of new, more potent derivatives. mdpi.com

SPR (Surface Plasmon Resonance) is a biophysical, label-free technique used to study biomolecular interactions in real-time. nih.govbmfwf.gv.at It provides quantitative data on binding affinity (how tightly a ligand binds), kinetics (the rates of association and dissociation), and specificity. nih.govzobio.com In a typical SPR experiment involving a small molecule like this compound, the target protein would be immobilized on a sensor chip, and solutions of this compound at various concentrations would be flowed over the surface. reichertspr.com The interaction is measured by detecting changes in the refractive index at the sensor surface, which allows for the determination of binding constants such as the dissociation constant (KD). nih.govzobio.com

Ligand-Based and Structure-Based QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com These models can be ligand-based, relying on the properties of known active molecules, or structure-based, incorporating information from the three-dimensional structure of the biological target. nih.gov

In the context of antifilarial drug development, a field where this compound is a relevant compound, QSAR studies have been successfully employed to guide the design of new, more potent agents. wdh.ac.idresearchgate.net For instance, a QSAR model was constructed and validated for a series of newly designed antifilarial compounds, demonstrating strong predictive power. researchgate.net The statistical robustness of this model was confirmed through several key metrics, indicating its reliability for predicting the activity of novel molecules. researchgate.net A primary objective in such a design strategy is to accurately predict the biological activity of these new chemical entities. ijpsonline.com

The table below summarizes the validation parameters for a representative QSAR model developed for antifilarial compounds. researchgate.net

| Parameter | Value | Description |

| R² | 0.8104 | The coefficient of determination, indicating the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| R²adj | 0.7629 | The adjusted R², which modifies the R² value to account for the number of predictors in the model. |

| Q²cv | 0.6981 | The cross-validated R² from leave-one-out (LOO) cross-validation, a measure of the model's predictive ability. |

| R²test | 0.7501 | The R² for an external test set, indicating how well the model predicts the activity of new, unseen compounds. |

| cRp² | 0.7476 | A chance correlation parameter, used to ensure the statistical significance of the model. |

This data is based on a QSAR model for newly designed antifilarial compounds. researchgate.net

These robust statistical results underscore the utility of QSAR in identifying critical structural features responsible for bioactivity and in prioritizing candidates for synthesis and further testing. youtube.comnih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced three-dimensional QSAR (3D-QSAR) methods that provide detailed insights into how the steric and electronic properties of a molecule influence its biological activity. ijpsonline.comiupac.org

CoMFA works by aligning a set of molecules and placing them in a 3D grid. google.com At each grid point, it calculates the steric and electrostatic interaction energies between the molecule and a probe atom. ijpsonline.comgoogle.com The resulting energy fields are then correlated with biological activity using statistical methods like Partial Least Squares (PLS), generating a model that can predict the activity of new compounds. ijpsonline.comgoogle.com

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, evaluates similarity indices for hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties. ontosight.ainih.gov It uses a Gaussian function to calculate these similarities, which avoids some of the abrupt energy changes at grid points that can occur in CoMFA, potentially leading to more stable and interpretable models. mdpi.com The results are often visualized as 3D contour maps, which highlight regions where modifying a physicochemical property is likely to increase or decrease biological activity, thus guiding rational drug design. nih.gov

While CoMFA and CoMSIA are powerful and widely used tools for lead optimization in drug discovery, specific studies detailing the application of these methods directly to this compound were not identified in a review of the available literature. researchgate.netmdpi.com However, these techniques represent a logical next step in the computational analysis of this compound to precisely map its interaction fields and guide the design of more potent analogues.

De Novo Design and Virtual Screening of this compound Analogues

Building upon the insights from QSAR and other computational studies, de novo design and virtual screening are employed to identify or create novel molecules with improved therapeutic profiles.

De novo design is a computational strategy for generating entirely new molecular structures with desired properties, often by assembling them atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. nih.govcreative-biostructure.com This approach is not limited by existing chemical libraries and can explore vast chemical space to create innovative molecular scaffolds. nih.gov The process begins with an analysis of the target's active site to identify key interaction points, which are then used to construct a complementary ligand. nih.gov

Virtual screening , in contrast, involves searching large digital databases of existing compounds to identify those that are most likely to bind to a drug target. nih.govscielo.br This can be structure-based, using molecular docking to predict how well compounds fit into the 3D structure of a target protein, or ligand-based, searching for molecules with features similar to known active compounds. scielo.brmdpi.com Virtual screening is a cost-effective and rapid method to prioritize a manageable number of compounds from libraries containing millions of molecules for subsequent experimental testing. nih.gov

In the context of antifilarial research, these techniques have been applied to identify new compounds with higher predicted efficacy than existing templates. researchgate.net For example, a study involving the design of new antifilarial agents resulted in the identification of novel compounds whose predicted pEC50 (a measure of potency) values were higher than that of the template molecule. researchgate.net This demonstrates the successful application of computational design in generating promising new analogues based on a lead compound like this compound.

Pharmacology and Molecular Mechanism of Action of Furapyrimidone

Identification and Validation of Biological Targets

The specific biological targets of Furapyrimidone in parasites have not been fully elucidated. However, based on its chemical structure and its grouping with other classes of anthelmintics, its potential targets can be inferred.

Enzymatic Inhibition/Activation Studies

Direct studies detailing the specific enzymatic inhibition or activation by this compound are not extensively documented in available literature. However, this compound is often classified alongside isothiocyanates, which are known to affect the energy metabolism of parasites. nih.gov This suggests that this compound may exert its anthelmintic effect by targeting key enzymes involved in the parasite's metabolic pathways. Histochemical studies on the effect of this compound on Litomosoides carinii in cotton rats have been conducted, which may provide further insights into its enzymatic targets, though the detailed findings of these studies are not readily accessible. chinaphar.com

Receptor Binding Assays

There is no specific information available from receptor binding assays for this compound.

Protein-Protein Interaction Modulation

While direct studies on this compound's modulation of protein-protein interactions are limited, its association with the benzimidazole (B57391) class of anthelmintics offers a potential mechanism. Benzimidazoles are well-known to exert their effect by binding to β-tubulin, which inhibits the polymerization of microtubules. nih.gov This disruption of the cytoskeleton affects essential cellular processes in the parasite, such as cell division, motility, and nutrient uptake. It is plausible that this compound may share a similar mechanism of action, though further research is required for confirmation.

Elucidation of Cellular and Molecular Pathways

The cellular and molecular pathways affected by this compound are primarily understood through its observed effects on parasite viability and motility.

Signal Transduction Cascade Modulation

The specific effects of this compound on signal transduction cascades in parasites have not been detailed in the available research.

Effects on Gene Expression and Protein Synthesis

Studies on the mutagenicity of this compound suggest that the compound may have an impact on the genetic material of organisms. nih.gov However, the direct effects of this compound on gene expression and protein synthesis as part of its therapeutic mechanism of action against filarial parasites have not been clearly established.

In vitro studies have provided concrete data on the biological effects of this compound on parasites. One such study investigated the activity of a range of antiparasitic drugs against adult male Onchocerca gutturosa. In this model, this compound was shown to significantly reduce the motility of the worms at a concentration of 5 x 10⁻⁵ M or less over a 7-day period. cambridge.orgnih.gov

Another in vitro study examined the effect of this compound on the adult worms and microfilariae of Brugia malayi, further supporting its direct action against filarial parasites. chinaphar.com A clinical trial conducted in China investigated the efficacy of this compound in treating filariasis caused by Brugia malayi and Wuchereria bancrofti. The results indicated that this compound had a therapeutic effect comparable to hetrazan, a standard treatment for filariasis. nih.gov The study also noted that the side effects, such as fever, might be related to the host's allergic reaction to proteins released from the dead or dying parasites, indicating a potent parasiticidal action. nih.gov

Interactive Data Table: In Vitro Activity of Anthelmintics against Onchocerca gutturosa

| Compound | Concentration (M) | Effect on Motility | Reference |

| This compound | ≤ 5 x 10⁻⁵ | Significantly reduced | cambridge.orgnih.gov |

| Ivermectin | 3.14 x 10⁻⁸ (EC₅₀) | Reduced to 50% of controls | cambridge.orgnih.gov |

| Levamisole (B84282) | 7.95 x 10⁻⁸ (EC₅₀) | Reduced to 50% of controls | cambridge.orgnih.gov |

| Flubendazole | ≤ 5 x 10⁻⁵ | Significantly reduced | cambridge.orgnih.gov |

| Diethylcarbamazine | Not specified | Little effect over 7 days | cambridge.orgnih.gov |

Interactive Data Table: Clinical Trial of this compound in Filariasis

| Parasite | This compound Outcome | Comparator (Hetrazan) Outcome | Follow-up Period | Reference |

| Brugia malayi | Similar therapeutic effect | Standard efficacy | 8 months | nih.gov |

| Wuchereria bancrofti | 81.3% microfilarial disappearance | Lower incidence of disappearance | 6 months | nih.gov |

| Dirofilaria perstans | Effective | Not specified | Not specified | nih.gov |

Intracellular Localization and Trafficking Studies

Detailed studies on the specific intracellular localization and trafficking pathways of this compound within parasite or host cells are not extensively documented in the available scientific literature. While the transport and localization of various therapeutic agents are crucial to their mechanism of action, this specific area of this compound's cell biology remains a subject for future investigation. General research into drug trafficking shows that compounds can be transported via various mechanisms, including vesicular transport and interaction with nuclear transporters, but specific data for this compound is not available nih.gov.

Mechanistic Insights into Anti-Parasitic Activity

This compound is recognized as a compound with potential clinical interest as an antifilarial agent researchgate.netnih.gov. Although its precise mode of action has not been fully elucidated, several mechanisms have been proposed based on its observed effects and its classification as a nitrofuran compound researchgate.netmedscape.com.

The neuromuscular systems of helminths are a primary target for many anthelmintic drugs, leading to paralysis and expulsion of the parasite wikipedia.orgrsc.org. Several antifilarial agents exert their effects through this pathway; for instance, ivermectin impairs neuromuscular function leading to paralysis, while levamisole acts as a nicotinic receptor agonist causing spastic muscle paralysis researchgate.netresearchgate.net. While this compound is listed among clinically interesting antifilarials, direct experimental evidence detailing its specific effects on the neuromuscular system of helminths is not yet established researchgate.net. However, this remains a potential mechanism of action given its importance in antifilarial pharmacology researchgate.netnih.gov.

Interference with the energy metabolism of parasites is a known mechanism for several classes of anthelmintics pan.pl. Filarial parasites rely heavily on carbohydrate metabolism for energy, making enzymes within this pathway attractive drug targets pan.plnih.gov. General reviews suggest that the effects of antifilarial drugs, including this compound, on carbohydrate metabolism are a key area of their activity researchgate.net. For example, other agents like benzimidazoles inhibit glucose transport, and isothiocyanates are also known to affect the energy metabolism of parasites researchgate.netnih.gov. As a nitrofuran derivative, this compound's mechanism may involve interference with critical metabolic pathways medscape.com. Other nitro-aromatic compounds function by generating toxic reactive intermediates that disrupt cellular processes, including energy metabolism drugbank.compatsnap.com. For instance, the nitrofuran drug furazolidone (B1674277) is known to interfere with DNA and protein production through the formation of reactive free radical products patsnap.com. This suggests a plausible, though not yet confirmed, mechanism for this compound, where it could disrupt the parasite's energy production, contributing to its death.

The folate metabolic pathway is essential for the synthesis of nucleic acids and proteins, making it a validated target for antiparasitic agents wikipedia.orgmedscape.com. Parasites often rely on their own folate synthesis pathways, which differ from those of their mammalian hosts taylorandfrancis.com. Antifolate drugs function by inhibiting key enzymes in this pathway, such as dihydrofolate reductase (DHFR) and dihydropteroate (B1496061) synthase (DHPS) taylorandfrancis.comnih.gov. It has been noted in review literature that information is available on the effects of a group of antifilarials, which includes this compound, on the folate metabolism of parasites researchgate.net. This suggests that interference with folate biosynthesis is a possible mechanism of action for this compound, although specific studies validating this hypothesis are required researchgate.net.

This compound has demonstrated significant microfilaricidal (larva-killing) activity in clinical trials medscape.com. Its mechanism appears to be potent against the microfilariae of several filarial species.

A clinical study involving patients infected with Brugia malayi, Wuchereria bancrofti, and Dirofilaria perstans showed that this compound has potent microfilaricidal effects medscape.com. The therapeutic effect on Malayan filariasis was similar to that of hetrazan (diethylcarbamazine), and it resulted in a higher rate of microfilarial disappearance in patients with bancroftian filariasis medscape.com. The drug was also effective against D. perstans medscape.com. The side effects observed, such as fever, were suggested to be related to allergic reactions to proteins released from the dead or dying parasites medscape.com. This suggests a mechanism similar to diethylcarbamazine, which is thought to alter the surface of microfilariae, making them more susceptible to destruction by the host's immune system researchgate.netwikipedia.org.

Table 1: Summary of Clinical Trial Findings on this compound's Microfilaricidal Effects

| Parasite Species | Comparator Drug | Outcome | Follow-up Period | Citation |

|---|---|---|---|---|

| Brugia malayi | Hetrazan (DEC) | Similar therapeutic effects | 8 months | medscape.com |

| Wuchereria bancrofti | Hetrazan (DEC) | Higher incidence of microfilarial disappearance (81.3%) | 6 months | medscape.com |

While its microfilaricidal properties are well-documented, specific evidence of a macrofilaricidal (adult worm-killing) mechanism for this compound is less clear in the available literature.

Interference with Folate Metabolism in Parasites

Other Reported Biological Activities and Underlying Mechanisms

Beyond its anti-parasitic properties, this compound has been reported to possess genotoxic activity researchgate.netamazonaws.com. In a Salmonella typhimurium reverse mutation assay, commonly known as the Ames test, this compound gave a positive response amazonaws.comfrontiersin.org.

The underlying mechanism for this activity is mutagenicity. The compound induced reverse mutations in the bacterial strains TA98 and TA100, both in the presence and absence of metabolic activation (S-9) amazonaws.comfrontiersin.org. This indicates that the compound or its metabolites can directly alter DNA researchgate.net. The genotoxic mechanism of related nitrofuran compounds involves their metabolic reduction to reactive intermediates that can bind to DNA and induce damage, such as cross-links, leading to mutations patsnap.com. This provides a plausible biochemical basis for the genotoxic activity observed with this compound.

Table 2: Genotoxicity Profile of this compound

| Assay Type | Test System | Strains | Metabolic Activation (S-9) | Result | Citation |

|---|

Antifungal and Antibacterial Modes of Action

While primarily investigated for its anthelmintic (anti-parasitic) properties, this compound's classification as a nitrofuran suggests potential antifungal and antibacterial activities. The mode of action for this class is complex and involves multiple targets within the microbial cell.

The primary mechanism of action for nitrofuran antibiotics is the reduction of their 5-nitro group by bacterial nitroreductase enzymes. patsnap.comnih.govnih.govontosight.ai This process occurs inside the bacterial cell and generates several highly reactive electrophilic intermediates, such as nitro-anion-free radicals and hydroxylamine. nih.gov These reactive molecules are responsible for the drug's cytotoxic effects.

These intermediates can indiscriminately damage a wide array of microbial cellular components:

DNA and RNA: The reactive molecules cause significant damage to bacterial nucleic acids, leading to strand breakages and the formation of adducts. patsnap.comnih.gov This damage disrupts essential processes like DNA replication and transcription, ultimately preventing bacterial proliferation and leading to cell death. patsnap.com

Ribosomes and Protein Synthesis: The intermediates can bind to bacterial ribosomes and inhibit the synthesis of essential proteins. nih.gov

Metabolic Enzymes: Key enzymes involved in vital metabolic pathways, such as the citric acid cycle and glycolysis, are inhibited. patsnap.comnih.gov This disrupts the bacteria's ability to produce energy and synthesize critical biomolecules, contributing to the bactericidal effect. patsnap.com

This multi-targeted mechanism is a key advantage, as it is thought to lower the probability of bacteria developing resistance compared to single-target antibiotics. Nitrofurans generally exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, and some members of the class have demonstrated activity against fungi and protozoa. ijabbr.com However, specific studies detailing the antifungal mechanisms of this compound are not available in current scientific literature.

Table 1: Postulated Antibacterial Mechanisms of Nitrofuran Compounds

| Cellular Target | Mechanism of Action | Consequence for Bacterium |

|---|---|---|

| DNA/RNA | Generation of reactive intermediates causes strand breaks and adduct formation. patsnap.comnih.gov | Inhibition of replication and transcription. patsnap.com |

| Ribosomes | Non-specific binding of reactive intermediates to ribosomal components. nih.gov | Inhibition of protein synthesis. nih.gov |

| Metabolic Pathways | Inactivation of key enzymes in the citric acid cycle and other pathways. patsnap.comnih.gov | Disruption of cellular metabolism and energy production. patsnap.com |

Antitumor and Antiviral Mechanisms

The therapeutic potential of nitrofuran derivatives has been explored beyond their antimicrobial use, with some studies indicating possible antitumor and antiviral activities. These mechanisms are also linked to the generation of reactive intermediates and interactions with specific cellular pathways.

Antitumor Mechanisms Several nitrofuran compounds have shown cytotoxic effects against various cancer cell lines. mdpi.comresearchgate.net The proposed antitumor mechanisms are multifaceted:

Bioactivation and Oxidative Stress: Similar to their antibacterial action, the anticancer activity of 5-nitrofurans requires bioactivation. sci-hub.se This can be carried out by enzymes like cytochrome P450 reductase, which may be highly expressed in tumor cells. drugbank.com This process generates reactive oxygen species (ROS) that induce significant oxidative stress, leading to cytotoxicity. drugbank.com

Inhibition of Aldehyde Dehydrogenase (ALDH): The nitrofuran nifuroxazide (B1678864) has been identified as a potent inhibitor of ALDH1, an enzyme isoform that is often overexpressed in cancer-initiating cells. sci-hub.se By inhibiting ALDH1, the compound can selectively target these malignant cells.

Inhibition of STAT3 Pathway: Nifuroxazide is also a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. sci-hub.se As STAT3 is a key transcription factor that promotes tumor growth and survival, its inhibition can lead to cancer cell apoptosis. sci-hub.se

HDAC Inhibition: Preliminary research suggests that nitrofuran derivatives may act as inhibitors of histone deacetylases (HDACs), a class of enzymes that are major targets in cancer therapy. unipi.it

Antiviral Mechanisms The antiviral properties of nitrofurans are an emerging area of research. The mechanisms appear to involve interference with host-regulated pathways that are essential for viral replication, rather than targeting the virus itself. nih.gov

Inhibition of Viral Replication: The nitrofuran nifuroxazide has demonstrated the ability to inhibit a range of arboviruses, including the Chikungunya virus (CHIKV), by targeting the viral replication stage within the host cell. nih.gov

Inhibition of Host Proteins: The nitrofuran-containing compound Eeyarestatin I has been shown to possess antiviral activity against SARS-CoV-2 through its inhibition of the host protein p97. mdpi.com

General Antiviral Strategies: Antiviral drugs typically work by blocking one of five key stages of the viral life cycle: attachment/penetration, uncoating, synthesis of viral components, assembly, or release. youtube.com Nitrofurans appear to primarily affect the synthesis and replication stage. nih.gov

Currently, there are no specific studies that have evaluated or confirmed the antitumor or antiviral mechanisms of this compound itself.

Table 2: Potential Mechanisms of Action for Nitrofuran Derivatives in Oncology and Virology

| Therapeutic Area | Potential Molecular Target/Pathway | Proposed Mechanism | Reference Compound(s) |

|---|---|---|---|

| Antitumor | Cytochrome P450 Reductase | Generation of cytotoxic reactive oxygen species (ROS). drugbank.com | Nitrofurantoin (B1679001) |

| Aldehyde Dehydrogenase 1 (ALDH1) | Inhibition of enzyme highly expressed in cancer-initiating cells. sci-hub.se | Nifuroxazide | |

| STAT3 Signaling Pathway | Inhibition of a key transcription factor, inducing apoptosis. sci-hub.se | Nifuroxazide | |

| Antiviral | Viral Replication Machinery | Suppression of the viral replication stage within the host cell. nih.gov | Nifuroxazide |

| Host Protein p97 | Inhibition of a host protein required by the virus. mdpi.com | Eeyarestatin I |

Anti-inflammatory Pathways

Certain nitrofuran compounds have been observed to possess anti-inflammatory properties, although the exact pathways are not fully elucidated and appear to be compound-specific.

Cytokine Modulation: Nitrofurazone has been shown to reduce the production of pro-inflammatory cytokines, which are key signaling molecules that drive inflammatory responses. patsnap.com

STAT3 Inhibition: The anti-inflammatory effect of nifuroxazide has been linked to its ability to inhibit the STAT3 pathway, which plays a role in both cancer and inflammation. sci-hub.se

Nitric Oxide (NO) Release: Studies on nitrofurantoin suggest that its biological effects may be associated with the enzymatic release of nitric oxide (NO). researchgate.net NO is a complex signaling molecule with both pro- and anti-inflammatory roles depending on the context.

Cholinergic Anti-inflammatory Pathway: A major regulatory system for inflammation is the cholinergic anti-inflammatory pathway, which involves neural signaling to suppress cytokine production. frontiersin.org While this is a fundamental anti-inflammatory mechanism in the body, no direct link between this pathway and the action of this compound or other nitrofurans has been established.

Detailed research specifically investigating the effects of this compound on inflammatory pathways is currently lacking in the scientific literature.

Preclinical Biological Evaluation of Furapyrimidone in Academic Models

In Vitro Cellular Assays

In vitro assays are fundamental in the early stages of drug discovery, providing a controlled environment to assess the direct effects of a compound on cells.

Cell Viability and Proliferation Studies (non-cancer mechanistic context)

In Vivo Mechanistic Animal Models

In vivo models are indispensable for evaluating the efficacy and biological effects of a drug candidate in a whole organism, providing insights that cannot be obtained from in vitro studies alone.

Antifilarial Activity in Rodent Models (e.g., L. carinii, L. sigmodontis, B. pahangi jird, Loa loa mouse models)

Furapyrimidone has been evaluated for its antifilarial activity in various rodent models. One notable study utilized a mouse model with Onchocerca lienalis microfilariae to screen novel compounds for onchocerciasis. cambridge.org In this model, this compound was among the compounds that significantly reduced the levels of microfilariae. cambridge.org The use of different rodent models, such as those involving Litomosoides sigmodontis in cotton rats or Brugia malayi in Mastomys coucha, is a common practice to assess the broad-spectrum potential of an antifilarial drug. nih.gov These models allow for the evaluation of microfilaricidal (killing of larval worms) and macrofilaricidal (killing of adult worms) activity. nih.gov For instance, studies with other compounds have used Brugia malayi implanted in jirds (Meriones unguiculatus) or naturally infecting Mastomys coucha to assess efficacy. nih.gov The development of immunodeficient mouse models, such as SCID mice, has further enhanced the ability to study human filarial parasites like Brugia malayi and Onchocerca ochengi. d-nb.inforesearchgate.net

Table 1: Antifilarial Activity of this compound in a Rodent Model

| Parasite Model | Host | Effect of this compound | Citation |

| Onchocerca lienalis microfilariae | Inbred CBA/Ca mice | Significant reduction in microfilariae levels | cambridge.org |

Evaluation in Other Relevant Disease Models for Mechanistic Understanding

This compound has been evaluated in various preclinical disease models to elucidate its mechanism of action, particularly in the context of parasitic infections. Research has demonstrated its activity against filarial worms, which are responsible for diseases such as onchocerciasis and lymphatic filariasis. researchgate.netepdf.pub

In experimental models of filariasis, this compound has shown the ability to kill both the microfilariae (the larval stage) and the adult worms of Litomosoides carinii and Brugia malayi. researchgate.netepdf.pub Studies in jirds, a rodent model for filariasis, have been instrumental in assessing the in vivo efficacy of potential antifilarial drugs. researchgate.net One key parameter used to evaluate drug efficacy in these models is the inhibition of worm migration, a critical aspect of the parasite's life cycle and pathology. researchgate.net In such models, this compound was detected as being active at concentrations of less than 10⁻⁶M, demonstrating its ability to inhibit parasite migration. researchgate.net

Furthermore, investigations into the broader biological activities of nitroheterocyclic compounds, the class to which this compound belongs, suggest a mechanism of action involving the reduction of the nitro group. This process, often dependent on cytochrome P-450, leads to the formation of reactive species that can interact with and disrupt the function of pathogen DNA. epdf.pub While this is a proposed general mechanism for this class of compounds, the specific molecular interactions of this compound within the parasite remain an area of active investigation.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Principles in Animal Models (mechanistic focus)

The study of pharmacokinetics (PK), which describes how the body affects a drug, and pharmacodynamics (PD), which details what the drug does to the body, is crucial in preclinical animal models to understand a compound's behavior and predict its clinical potential. biotestfacility.commeliordiscovery.comwikipedia.org This integrated approach, often referred to as PK/PD modeling, helps to establish a relationship between drug concentration and its pharmacological effect. frontiersin.orgnih.govpharmaron.com

Absorption, Distribution, Metabolism, Excretion (ADME) in Preclinical Species

The ADME profile of a drug candidate determines its concentration and persistence in the body, thereby influencing its efficacy and potential toxicity. biotestfacility.com Preclinical studies in various animal species are essential to characterize these properties.

Absorption: Following administration, a drug must be absorbed into the systemic circulation to reach its target site. biotestfacility.com While specific data on the oral bioavailability of this compound is limited in the available literature, it is noted that poor bioavailability has been a factor in the discontinuation of some antifilarial drug candidates. ircwash.org

Distribution: Once absorbed, a drug is distributed throughout the body via the bloodstream. biotestfacility.com The extent of distribution to various tissues, including the target site of infection, is a critical determinant of efficacy. For antiparasitic drugs like this compound, achieving adequate concentrations within the host tissues where the parasites reside is paramount.

Metabolism: The biotransformation of drugs, primarily in the liver by cytochrome P450 (CYP) enzymes, can lead to the formation of metabolites that may be active or inactive. umich.edu As a nitroheterocyclic compound, the metabolism of this compound is thought to be a key step in its mechanism of action, leading to the generation of reactive metabolites that are toxic to the parasite. epdf.pub Identifying the specific CYP enzymes involved in this process is important for predicting potential drug-drug interactions. umich.edu

Excretion: The parent drug and its metabolites are eventually eliminated from the body, typically through the kidneys or in the feces. The rate of excretion influences the drug's half-life and dosing frequency. meliordiscovery.com

Preclinical ADME Data for a Hypothetical Compound (Illustrative)

| Parameter | Mouse | Rat | Dog |

| Tmax (h) | 0.5 | 1.0 | 1.5 |

| Cmax (ng/mL) | 150 | 120 | 100 |

| Half-life (h) | 1.5 | 2.5 | 4.0 |

| Bioavailability (%) | 30 | 45 | 60 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Relationship Between Concentration and Biological Effect in Models

The relationship between the concentration of a drug at its site of action and the observed biological or therapeutic effect is a fundamental concept in pharmacology. researchgate.netnumberanalytics.com In preclinical models, establishing this relationship is key to understanding a drug's potency and efficacy.

This relationship is often characterized by dose-response curves, which typically show that as the drug concentration increases, the effect increases until it reaches a maximum (Emax). sigmaaldrich.com The concentration at which 50% of the maximum effect is observed is known as the EC50, a key measure of a drug's potency. researchgate.net

For antiparasitic drugs like this compound, the biological effect in animal models is often measured by a reduction in parasite burden (e.g., microfilariae count in the blood) or inhibition of parasite viability or function. researchgate.net By correlating the plasma or tissue concentrations of this compound with these pharmacodynamic endpoints over time, researchers can build a PK/PD model. frontiersin.org This model can help to:

Understand the time course of the drug's effect. frontiersin.org

Identify the exposure levels (e.g., AUC/MIC ratio) that are associated with optimal efficacy.

Inform the design of dosing regimens for further studies. meliordiscovery.com

Sometimes, a delay is observed between the time of peak drug concentration and the time of maximum effect, leading to a phenomenon known as a hysteresis loop when concentration is plotted against effect. frontiersin.orgnih.gov This can provide valuable insights into the mechanism of drug action, suggesting, for example, the formation of an active metabolite or a slow binding process to the target. frontiersin.org

Advanced Analytical Methodologies in Furapyrimidone Research

Bioanalytical Method Development for Quantitative Analysis in Biological Matrices

A cornerstone of drug development is the ability to accurately measure the concentration of a compound and its metabolites in biological fluids and tissues. This is crucial for understanding its pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes the drug.

LC-MS/MS Methodologies for Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of small molecules like Furapyrimidone in complex biological matrices such as plasma, urine, and tissue homogenates. The development of a robust LC-MS/MS method would involve several key steps:

Chromatographic Separation: An appropriate liquid chromatography method would be developed to separate this compound from endogenous matrix components and potential metabolites. This typically involves optimizing the stationary phase (the column), the mobile phase composition (the solvents), and the gradient elution profile.

Mass Spectrometric Detection: Following separation, the compound is ionized and detected by a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions in a process known as Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.

Method Validation: A rigorous validation process is essential to ensure the reliability of the data. This includes assessing the method's linearity, accuracy, precision, selectivity, and stability in the biological matrix of interest.

While specific parameters for a this compound assay are not publicly documented, a hypothetical set of parameters illustrates the typical output of such a method development.

| Parameter | Typical Value/Condition |

| Chromatography | |

| Column | Reversed-phase C18 column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |

| Flow Rate | 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | Specific m/z for this compound -> fragment ion |

| Internal Standard | A structurally similar, stable isotope-labeled compound |

Immunoassays for Target Engagement Studies

Immunoassays are powerful tools for studying the interaction of a drug with its intended biological target (target engagement). These assays rely on the specific binding of an antibody to the drug or its target. For this compound, a competitive immunoassay could be developed where a labeled version of this compound competes with the unlabeled drug from a sample for binding to a limited amount of anti-Furapyrimidone antibody. The signal generated is inversely proportional to the concentration of this compound in the sample. Such assays can be highly sensitive and suitable for high-throughput screening.

Techniques for Metabolite Identification and Profiling

The typical workflow for metabolite identification involves administering the drug to test animals and collecting biological samples. These samples are then analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. The data is processed to find signals corresponding to potential metabolites, which are then structurally characterized based on their mass-to-charge ratio and fragmentation patterns.

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate Drug Action

Omics technologies offer a global view of the molecular changes within a biological system in response to a drug.

Metabolomics: This involves the comprehensive analysis of all small-molecule metabolites in a biological sample. By comparing the metabolic profiles of untreated and this compound-treated cells or organisms, researchers can identify metabolic pathways perturbed by the drug, offering clues to its mechanism of action and potential off-target effects.

Proteomics: This is the large-scale study of proteins. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), can be used to identify proteins whose expression levels change upon this compound treatment. This can help in identifying the drug's protein targets and downstream signaling pathways.

Advanced Microscopy Techniques for Cellular Localization and Interaction Studies

Visualizing where a drug localizes within a cell and how it interacts with cellular components can provide invaluable insights. Advanced microscopy techniques that could be applied to this compound research include:

Confocal Microscopy: Using a fluorescently labeled version of this compound or specific fluorescent antibodies, confocal microscopy can provide high-resolution images of the drug's distribution within different cellular compartments.

Super-Resolution Microscopy: Techniques such as Stimulated Emission Depletion (STED) or Stochastic Optical Reconstruction Microscopy (STORM) can overcome the diffraction limit of light, allowing for the visualization of drug-target interactions at the nanoscale.

Phase Contrast Microscopy: This technique can be used to monitor morphological changes in cells upon treatment with this compound google.com.

Although research on this compound has been conducted, including its progression to Phase I/IIA clinical trials before being halted, the detailed analytical methodologies underpinning these studies are not extensively reported in the public domain ircwash.org. The application of the advanced techniques described here would be essential for a comprehensive understanding of this compound's pharmacology and for guiding the development of future analogs.

Structure Activity Relationships and Rational Design of Furapyrimidone Derivatives

Design Principles for Modulating Bioactivity

The design of new furapyrimidone analogs is centered on modifying key structural components to enhance potency against filarial worms while minimizing host toxicity. The core structure of this compound consists of a 5-nitrofuran ring linked via a methyleneamino bridge to a tetrahydropyrimidin-2-one moiety. ncats.io The bioactivity of this class of compounds is intrinsically linked to the nitroaromatic "warhead," which is a common feature in many antimicrobial agents. chemrxiv.orgmdpi.com The mechanism of action is thought to involve the enzymatic reduction of the nitro group within the target parasite, leading to the formation of reactive cytotoxic metabolites that can damage cellular macromolecules like DNA. chemrxiv.org

Rational drug design strategies for this compound derivatives focus on several key areas:

Modification of the nitrofuran ring: Altering substituents on the furan (B31954) ring can influence the reduction potential of the nitro group, thereby modulating its activation and subsequent biological effect.

Substitution on the pyrimidone ring: Introducing various functional groups to the pyrimidone scaffold can impact physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are crucial for pharmacokinetic and pharmacodynamic profiles.

The biological activity of nitrofuran derivatives is highly sensitive to the nature and position of substituents. SAR studies on related nitrofuran compounds provide valuable insights that can be extrapolated to the design of novel this compound analogs.

The 5-nitro group on the furan ring is generally considered essential for the antiparasitic activity of this class of compounds. epa.gov Studies on other nitroaromatic compounds have shown that the electronic properties of substituents can significantly impact bioactivity. Electron-withdrawing groups can enhance the reduction potential of the nitro group, potentially leading to more efficient activation. Conversely, electron-donating groups might decrease this potential. nih.gov

The table below summarizes hypothetical SAR trends for this compound derivatives based on established principles for nitrofuran and pyrimidine (B1678525) compounds. nih.govderpharmachemica.comnih.gov

| Compound Series | Substituent (R) | Position | Predicted Effect on Antifilarial Activity | Rationale |

| A | Electron-Withdrawing (e.g., -Cl, -CF3) | Pyrimidone Ring | Increase | May enhance binding affinity or improve metabolic stability. |

| B | Electron-Donating (e.g., -CH3, -OCH3) | Pyrimidone Ring | Variable | Could increase lipophilicity, potentially improving cell penetration, but may also lead to faster metabolism. |

| C | Bulky Groups (e.g., -phenyl, -benzyl) | Pyrimidone Ring | Decrease | Steric hindrance may prevent optimal binding to the target enzyme. |

| D | Hydrogen Bond Donors/Acceptors | Pyrimidone Ring | Increase | Can form additional interactions with the target protein, enhancing binding affinity. nih.gov |

| E | Modifications to the linker | N/A | Variable | Changes in linker length or rigidity can alter the spatial orientation of the two ring systems, affecting target engagement. |

This table is illustrative and based on general principles of medicinal chemistry and SAR studies of related compound classes.

Stereochemistry plays a vital role in the activity of many drugs, as enantiomers of a chiral molecule can exhibit different pharmacological and toxicological profiles. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.gov

In the case of this compound, the molecule is achiral, meaning it does not have any stereocenters and is superimposable on its mirror image. ncats.io Therefore, it exists as a single structural entity, and stereochemical considerations related to enantiomers or diastereomers are not applicable to the parent compound itself.

However, should rational design efforts introduce chiral centers into new derivatives—for example, by adding a substituted side chain to the pyrimidone ring—then stereochemistry would become a critical factor. In such cases, it would be necessary to synthesize and test individual stereoisomers, as it is likely that one isomer would be more active or have a better safety profile than the other. derpharmachemica.comnih.gov

Influence of Substituent Effects on Biological Activity

Lead Optimization Strategies

Once a lead compound like this compound is identified, lead optimization strategies are employed to enhance its drug-like properties. These strategies aim to improve potency, selectivity, and pharmacokinetic parameters.

Fragment-based drug discovery (FBDD) is a powerful strategy for lead optimization that starts with identifying small, low-molecular-weight fragments that bind to a biological target. acs.org These fragments can then be grown or linked together to produce a more potent lead compound. acs.org

In the context of this compound, the scaffold can be deconstructed into its constituent fragments: the 5-nitrofuran "warhead" and the tetrahydropyrimidin-2-one moiety. An FBDD approach could involve screening a library of fragments against a key filarial enzyme, such as thioredoxin glutathione (B108866) reductase, which is a validated target for other schistosomicidal compounds. researchgate.net Fragments that bind to the target could then be optimized and linked. For example, a fragment-based approach was successfully used to identify potent inhibitors of Mycobacterium tuberculosis IMPDH, starting with a phenylimidazole fragment that was elaborated into a much more potent inhibitor. acs.org A similar strategy could be applied by screening for fragments that bind to allosteric or substrate-binding sites on a filarial target and then linking them to the essential 5-nitrofuran pharmacophore. chemrxiv.org

The interaction of a drug with its target can be either covalent or non-covalent. Non-covalent interactions are reversible, while covalent bonds are typically irreversible and lead to permanent inactivation of the target. mdpi.com Covalent inhibitors often exhibit high potency and a prolonged duration of action. mdpi.com

Nitroaromatic compounds like this compound are considered covalent inhibitors. Their mechanism relies on the in-situ reduction of the nitro group to highly reactive species that form covalent bonds with the target protein or DNA. chemrxiv.orgmdpi.com

Lead optimization can involve modulating the reactivity of the "warhead" to achieve a balance between potent covalent inhibition and off-target toxicity. This can be done by altering the electronic environment of the nitrofuran ring. While the covalent bond is key to the final inhibitory action, the initial binding and proper orientation of the drug in the active site are governed by non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). mdpi.com Therefore, optimizing the pyrimidone portion of the molecule to enhance these non-covalent interactions can improve the inhibitor's affinity and selectivity for its target before the covalent bond is formed. mdpi.com

Fragment-Based Drug Discovery (FBDD) Applied to this compound Scaffolds

Prodrug Strategies for Enhanced Delivery to Target Sites

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical processes. slideshare.netchapman.edu This approach is often used to overcome issues with solubility, stability, or poor bioavailability. slideshare.netchapman.edu

For this compound, a prodrug strategy could address several challenges. Nitrofurans can sometimes have poor solubility or be subject to rapid metabolism. A prodrug approach could involve modifying the this compound structure to enhance its water solubility for parenteral formulations or to improve its absorption after oral administration.

Toxicology Research at a Mechanistic and Cellular Level

In Vitro Genotoxicity and Mutagenicity Studies

In vitro genotoxicity tests are a primary component of safety assessment, designed to detect potential DNA damage. These assays utilize bacterial or mammalian cells in culture to identify agents that can cause mutations or chromosomal damage.

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical substances. nih.govnumberanalytics.com The test employs specific strains of bacteria, such as Salmonella typhimurium, which are auxotrophic for an amino acid (e.g., histidine) due to a mutation. numberanalytics.com These strains are exposed to a test compound, and a positive result is indicated by a dose-dependent increase in the number of "revertant" colonies that regain the ability to synthesize the amino acid, signifying a reverse mutation. numberanalytics.com The assay is conducted with and without an external metabolic activation system (e.g., S9 mix from rat liver) to mimic mammalian metabolism. nih.gov

Furapyrimidone has been evaluated for its mutagenic properties in the Ames test. dntb.gov.uaresearchgate.net Studies indicate that the compound was tested using Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation (S9). researchgate.net A review of genotoxicity data for various antiparasitic agents reported a positive result for this compound in the reverse mutation assay with these strains. researchgate.net

| Component | Description | Relevance |

|---|---|---|

| Test Organism | Strains of Salmonella typhimurium or E. coli with pre-existing mutations in the histidine (his) or tryptophan (trp) operon, respectively. nih.gov | These mutations render the bacteria unable to synthesize an essential amino acid, making them dependent on an external supply for growth. |

| Test Principle | Reverse mutation (back mutation). The assay detects mutations that restore the gene's function, allowing cells to grow on an amino-acid-deficient medium. numberanalytics.com | An increase in revertant colonies compared to the control indicates the substance is mutagenic. |

| Metabolic Activation | A supernatant fraction (S9) of liver homogenate from rats treated with enzyme-inducing agents (e.g., Aroclor 1254) is often added. nih.gov | Mimics mammalian metabolism to detect chemicals that become mutagenic only after being metabolized. |

| Endpoint Measured | The number of revertant colonies is counted. | A dose-related increase in revertant colonies above the spontaneous background level suggests mutagenic potential. numberanalytics.com |

The in vitro mammalian chromosome aberration test is designed to identify substances that cause structural damage to chromosomes in cultured mammalian cells. fda.govoecd.org Cell lines such as Chinese Hamster Ovary (CHO) or primary cells like human peripheral blood lymphocytes are exposed to the test compound. nih.gov Following exposure and a recovery period, cells are arrested in metaphase, and chromosomes are examined microscopically for structural abnormalities like breaks, fragments, and exchanges. oecd.org

A 1986 study reported that a chromosomal aberration test was conducted with this compound. nih.govspringermedizin.de This test is a critical component of genotoxicity screening, as chromosomal mutations are implicated in numerous human genetic diseases and cancer. fda.gov

| Aspect | Description | Significance |

|---|---|---|

| Purpose | To identify agents causing structural chromosomal aberrations (clastogenicity) in cultured mammalian cells. fda.govnih.gov | Detects damage at the chromosome level, which is a key event in carcinogenesis. |

| Cell Systems | Established cell lines (e.g., CHO, V79) or primary cell cultures (e.g., human peripheral blood lymphocytes). fda.gov | Allows for the assessment of genotoxic effects in mammalian systems. |

| Methodology | Cells are exposed to the test substance, treated with a metaphase-arresting agent, harvested, and stained. Metaphase cells are then analyzed for chromosomal damage. fda.govoecd.org | Provides direct visual evidence of chromosome breaks and rearrangements. |

| Endpoint | Frequency of cells with one or more structural chromosomal aberrations. | A statistically significant, dose-dependent increase in aberration frequency indicates a positive result. fda.gov |

The in vitro micronucleus test is another crucial assay for assessing chromosomal damage. criver.com It detects micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm that originate from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that fail to incorporate into the daughter nuclei during cell division. nih.govfrontiersin.org The assay is often performed with a cytokinesis blocker, such as cytochalasin B, to identify cells that have completed one nuclear division, which appear as binucleated cells. frontiersin.org This ensures that any observed micronuclei were formed during or after exposure to the test substance.

While this is a standard test in genotoxicity batteries, specific research findings on the evaluation of this compound using the in vitro micronucleus assay were not available in the reviewed literature.

| Feature | Description | Advantage |

|---|---|---|

| Principle | Detects micronuclei in the cytoplasm of interphase cells that have undergone mitosis after exposure to a test agent. nih.gov | Can detect both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events. nih.gov |

| Method (Cytokinesis-Block) | Uses Cytochalasin B to block cytokinesis, resulting in binucleated cells. Micronuclei are scored in these cells. frontiersin.org | Ensures that only cells that have divided are scored, improving the accuracy and reliability of the assay. frontiersin.org |

| Cell Types | Can be performed in various cell lines (e.g., CHO, TK6) or primary cells like human lymphocytes. criver.com | Offers flexibility and the use of human-relevant cells. |

| Automation | Amenable to automated scoring via flow cytometry or image analysis. nih.gov | Allows for high-throughput screening and more objective analysis. |

Mammalian Chromosome Aberration Tests

In Vivo Genotoxicity Assessment (e.g., Mouse Micronucleus Test)

In vivo genotoxicity assays are essential to verify in vitro findings and assess the potential for genetic damage within a whole organism, accounting for metabolic, distribution, and excretion processes. The mouse micronucleus test is a widely used in vivo assay that evaluates chromosomal damage in the bone marrow erythrocytes of treated animals. nih.gov An increase in the frequency of micronucleated polychromatic erythrocytes in treated mice indicates that the substance is genotoxic in vivo.

A study by Shao and Xu (1988) evaluated the mutagenicity of this compound using the mouse micronucleus test. nih.gov This research was part of a comparative study that also investigated several other antimalarial and anthelmintic compounds. nih.gov

| Compound | Class |

|---|---|

| This compound | Filaricide / Nitrofurans |

| Pyronaridine | Antimalarial / Naphthyridines |

| Chloroquine | Antimalarial |

| Quinacrine | Antimalarial / Anthelmintic |

| Primaquine | Antimalarial |

| Phenthiourezine (Amocarzine) | Filaricide |

| Source: nih.gov |

Mechanistic Studies of DNA Interaction and Repair Pathways

Chemicals can exert genotoxic effects by directly or indirectly interacting with DNA, leading to various forms of damage such as base modifications, strand breaks, or cross-links. mdpi.comnih.gov Eukaryotic cells possess a complex network of DNA repair pathways to counteract this damage and maintain genomic integrity. ki.se Key pathways include Base Excision Repair (BER) for small base lesions, Nucleotide Excision Repair (NER) for bulky, helix-distorting adducts, and pathways for repairing double-strand breaks like Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). nih.gov The interaction of a chemical with DNA and its subsequent effect on these repair pathways are central to its mechanism of toxicity. biointerfaceresearch.com